![molecular formula C17H16N2O3 B5707438 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole CAS No. 112606-70-9](/img/structure/B5707438.png)
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole
Overview
Description
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole, also known as NBD-Cl, is a fluorescent labeling reagent that has been widely used in scientific research. It is a highly sensitive and selective probe that can be used to detect and quantify a variety of biomolecules, including proteins, nucleic acids, and lipids. In
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole is based on its ability to covalently bind to biomolecules through the formation of a stable NBD adduct. The fluorescent properties of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole are due to the presence of a nitrobenzoxadiazole chromophore that undergoes a conformational change upon binding to a biomolecule. This conformational change results in a shift in the absorption and emission spectra of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole, allowing for the detection and quantification of the labeled biomolecule.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has been shown to have minimal biochemical and physiological effects on the labeled biomolecule. It does not interfere with the function or structure of the biomolecule and can be used to label both native and denatured proteins. 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has also been shown to have low toxicity and is not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole in lab experiments include its high sensitivity and selectivity, its ability to label a variety of biomolecules, and its ease of use. However, there are some limitations to using 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole. It is not suitable for use in vivo due to its low solubility in water and its potential toxicity. Additionally, 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole labeling can interfere with some assays, such as enzyme assays, and can be affected by changes in pH and temperature.
Future Directions
There are several future directions for the use of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole in scientific research. One direction is the development of new NBD derivatives with improved solubility and selectivity. Another direction is the use of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole in the development of new diagnostic assays for the detection of diseases. Additionally, 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole can be used in the study of protein dynamics and conformational changes, as well as in the development of new drugs and therapies.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole involves the reaction of 2-aminophenol with 4-tert-butylbenzoyl chloride and nitric acid. The resulting product is a yellow crystalline solid that is highly fluorescent. The synthesis of 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
Scientific Research Applications
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has been widely used in scientific research as a fluorescent labeling reagent. It can be used to label and detect a variety of biomolecules, including proteins, nucleic acids, and lipids. 2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole has been used in studies of protein structure and function, protein-protein interactions, lipid metabolism, and nucleic acid structure. It has also been used in diagnostic assays for the detection of diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-nitro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-10-13(19(20)21)8-9-15(14)22-16/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQDSJKIOPTEMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229956 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-5-nitro-1,3-benzoxazole | |
CAS RN |
112606-70-9 | |
Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112606-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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